Cyclopentyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
“Cyclopentyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of designing and synthesizing anti-tubercular agents .
Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available sources. It is part of a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Scientific Research Applications
Synthesis and Structural Analysis
A novel heterocyclic compound, resembling the chemical structure of interest, was synthesized and evaluated for its antiproliferative activity. Its structure was characterized using various spectroscopic methods, and X-ray diffraction studies confirmed the molecule's configuration. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, highlighting the compound's stability and potential as a bioactive molecule (S. Benaka Prasad et al., 2018).
Antibacterial Properties
Research into structurally related oxazolidinones, which include morpholine derivatives, has revealed significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. This class of compounds demonstrates the potential for developing new antibacterial agents, underscoring the importance of the cyclopentyl and morpholine components in drug design (J. Tucker et al., 1998).
Thermochemical Studies
The thermochemical behavior of compounds similar to Cyclopentyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone has been analyzed. These studies offer insights into the compounds' stability and interaction with other molecules, which is crucial for developing new chemical entities with desired therapeutic effects (P. Dunstan, 1997).
Antimicrobial and Anticancer Activities
Compounds incorporating the morpholine and piperazine moieties have shown promising antimicrobial and anticancer activities. These findings suggest that modifications to the this compound structure could lead to potent therapeutic agents, offering a new approach to treat various infections and cancers (H. Bektaş et al., 2007).
Alzheimer's Disease Research
In Alzheimer's disease research, multifunctional amides showing moderate enzyme inhibitory potential and mild cytotoxicity have been synthesized. These compounds, including derivatives of this compound, offer new avenues for therapeutic intervention in neurodegenerative disorders (Mubashir Hassan et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
Similar compounds have been found to inhibit their target kinases, thereby disrupting the cell cycle and energy metabolism .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and energy metabolism pathways due to their inhibitory action on cdk4 and ark5 .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .
properties
IUPAC Name |
cyclopentyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-18(15-3-1-2-4-15)23-7-5-21(6-8-23)16-13-17(20-19-14-16)22-9-11-25-12-10-22/h13-15H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYYEOWQRGNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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